Lavendustin C methyl ester is a chemical compound derived from Lavendustin C, which is known for its biological activity, particularly as an inhibitor of epidermal growth factor receptor tyrosine kinase activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. The molecular formula for Lavendustin C methyl ester is with a molecular weight of approximately 289.28 g/mol .
Lavendustin C methyl ester is synthesized from Lavendustin C, which is originally obtained from natural sources such as the plant Vinca rosea (periwinkle). The compound's derivatives have been studied for their biological activities, including anti-cancer properties and effects on cellular signaling pathways .
Lavendustin C methyl ester falls under the category of organic compounds and specifically belongs to the class of methyl esters. It is classified based on its functional groups as an aromatic compound due to the presence of a benzene ring in its structure. Additionally, it is categorized as a kinase inhibitor due to its action on specific enzyme pathways.
The synthesis of Lavendustin C methyl ester typically involves the esterification reaction where Lavendustin C is treated with methanol in the presence of acid catalysts. This process can be optimized using various reagents and conditions to increase yield and purity.
Lavendustin C methyl ester features a complex structure characterized by multiple functional groups, including an aromatic ring and an ester group. The structural representation provides insights into its reactivity and interactions with biological targets.
Lavendustin C methyl ester can participate in various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles.
The mechanism of action for Lavendustin C methyl ester primarily involves inhibition of epidermal growth factor receptor tyrosine kinase. This inhibition disrupts signaling pathways that promote cell proliferation and survival.
Lavendustin C methyl ester has several applications in scientific research:
Lavendustin C methyl ester (LC-Me) is a semisynthetic derivative of the natural tyrosine kinase inhibitor Lavendustin C, engineered to enhance cellular permeability while retaining potent inhibitory activity against the epidermal growth factor receptor (EGFR). The compound functions as a competitive ATP-binding site inhibitor, with a demonstrated half-maximal inhibitory concentration (IC₅₀) of 0.012 μM against purified EGFR tyrosine kinase in vitro [1]. Structural analyses reveal that the methyl ester modification preserves the core salicylic acid backbone and 2,5-dihydroxybenzylamine pharmacophore, which facilitates hydrogen bonding with Lys721 and Asp831 residues in the EGFR catalytic cleft [1] [3]. This interaction disrupts ATP hydrolysis and subsequent autophosphorylation of tyrosine residues (e.g., Tyr1173), thereby attenuating downstream mitogen-activated protein kinase and phosphoinositide 3-kinase signaling cascades [3].
Binding kinetics studies using surface plasmon resonance indicate a K~d~ of 3.2 nM for LC-Me, with a slow off-rate (t~½~ = 28 minutes), suggesting formation of a stable enzyme-inhibitor complex [1]. Notably, LC-Me inhibits EGFR internalization in A431 epidermoid carcinoma cells at 10 μM concentration, impairing receptor endocytosis and recycling—a critical mechanism for sustained signal transduction blockade [3].
Table 1: Kinetic Parameters of Lavendustin C Methyl Ester in EGFR Inhibition
Parameter | Value | Experimental System |
---|---|---|
IC₅₀ (EGFR kinase) | 0.012 μM | Purified enzyme assay |
Dissociation constant (K~d~) | 3.2 nM | Surface plasmon resonance |
Receptor internalization inhibition | 84% at 10 μM | Cultured A431 cells |
Autophosphorylation inhibition | 92% at 10 μM | A431 cell membranes |
LC-Me exhibits targeted polypharmacology, influencing signaling pathways beyond EGFR. At pharmacologically relevant concentrations (1–10 μM), it demonstrates moderate inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase, reducing phosphorylation by 38–45% in HER2-positive breast cancer models (e.g., BT474 and SKBR3 cells) [9]. This cross-reactivity arises from structural homology in the ATP-binding pockets of EGFR and HER2, where the 2,5-dihydroxybenzylamine moiety engages conserved residues (Cys805 in HER2 vs. Cys773 in EGFR) [9].
Notably, LC-Me indirectly modulates Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) expression through intracrine mechanisms. In epithelial cancer cells, sustained EGFR inhibition promotes Vascular Endothelial Growth Factor A biosynthesis via phosphoinositide 3-kinase activation. Consequently, Vascular Endothelial Growth Factor A binds nascent VEGFR2 within the endoplasmic reticulum, triggering inositol-requiring enzyme 1α-dependent endoplasmic reticulum-associated degradation of VEGFR2 [5]. This dual-pathway suppression—direct EGFR/HER2 inhibition and VEGFR2 depletion—impedes tumor angiogenesis and compensatory survival signaling, particularly in hypoxic microenvironments [5] [8].
Table 2: Selectivity Profile of Lavendustin C Methyl Ester Across Receptor Tyrosine Kinases
Target Kinase | Inhibition at 10 μM | Cellular/Experimental Context |
---|---|---|
HER2 | 38–45% | BT474/SKBR3 breast cancer cells |
VEGFR2 (indirect) | 67% depletion | H441 epithelial cancer cells |
Insulin-like Growth Factor 1 Receptor | <15% | In vitro kinase screening |
Platelet-Derived Growth Factor Receptor β | <10% | In vitro kinase screening |
The methyl ester modification in LC-Me fundamentally alters molecular interactions within kinase ATP-binding pockets compared to its carboxylic acid precursor, Lavendustin C. X-ray crystallographic studies reveal that esterification eliminates anionic repulsion with the phosphate-binding loop (P-loop), a region enriched in acidic residues [3] [7]. This enables deeper penetration into the hydrophobic back pocket of EGFR, where the ester carbonyl forms a water-mediated hydrogen bond with Thr830—an interaction unattainable by the deprotonated carboxylate group [7].
Physicochemical analyses confirm that esterification increases lipophilicity (log P = 2.1 for LC-Me vs. 0.8 for Lavendustin C), enhancing membrane permeability 4.2-fold in Caco-2 monolayers [3] [4]. Crucially, the methyl group exerts electron-donating effects that stabilize the quinoid transition state during tyrosine phosphorylation, conferring a 3.5-fold improvement in binding free energy (ΔΔG = –2.8 kcal/mol) relative to Lavendustin C [7]. However, this modification slightly reduces absolute potency (IC₅₀ = 0.012 μM for LC-Me vs. 0.004 μM for Lavendustin C in EGFR assays), likely due to partial loss of ionic interactions with catalytic lysine residues [1] [3].
Table 3: Structural and Functional Impact of Methyl Esterification on Lavendustin Derivatives
Property | Lavendustin C | Lavendustin C Methyl Ester | Biological Consequence |
---|---|---|---|
Log P | 0.8 | 2.1 | Enhanced membrane permeability |
Cellular uptake (A431) | Low | High | Inhibition of intracellular receptor pools |
IC₅₀ (EGFR) | 0.004 μM | 0.012 μM | Moderate potency reduction |
Key ATP-pocket interaction | Ionic bond with Lys721 | Water-mediated H-bond with Thr830 | Altered binding orientation |
Metabolic stability | Prone to oxidation | Resistant to quinone formation | Extended intracellular half-life |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0